molecular formula C12H9NO2S3 B8375997 N-[5-(3-thienyl)thiophene-2-sulfonyl]pyrrole

N-[5-(3-thienyl)thiophene-2-sulfonyl]pyrrole

Cat. No. B8375997
M. Wt: 295.4 g/mol
InChI Key: HTWGCYVUOOLXQN-UHFFFAOYSA-N
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Patent
US05571821

Procedure details

N-[5-(3-thienyl)thiophene-2-sulfonyl]pyrrole was prepared in the same manner as described in Example 32C from 3-thienylboric acid and N-(5-bromothiophene-2-sulfonyl)pyrrole in quantative yield. This was purified by recrystallization using hexane/ethyl acetate as solvent.
Name
3-thienylboric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3](OB(O)O)=[CH:2]1.Br[C:11]1[S:15][C:14]([S:16]([N:19]2[CH:23]=[CH:22][CH:21]=[CH:20]2)(=[O:18])=[O:17])=[CH:13][CH:12]=1>>[S:1]1[CH:5]=[CH:4][C:3]([C:11]2[S:15][C:14]([S:16]([N:19]3[CH:23]=[CH:22][CH:21]=[CH:20]3)(=[O:17])=[O:18])=[CH:13][CH:12]=2)=[CH:2]1

Inputs

Step One
Name
3-thienylboric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)OB(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(S1)S(=O)(=O)N1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was purified by recrystallization

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C1=CC=C(S1)S(=O)(=O)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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